molecular formula C17H19ClN2O5S B3567370 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3567370
M. Wt: 398.9 g/mol
InChI Key: YZXWMNTYSKACRG-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methylsulfonyl chloride, and 2,4-dimethoxyphenylacetic acid.

    Formation of Intermediate: The 4-chloroaniline is first reacted with methylsulfonyl chloride under basic conditions to form the intermediate 4-chloro-N-methylsulfonylaniline.

    Coupling Reaction: The intermediate is then coupled with 2,4-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)propionamide

Uniqueness

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both chloro and methylsulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may result in unique properties and applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-24-14-8-9-15(16(10-14)25-2)19-17(21)11-20(26(3,22)23)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWMNTYSKACRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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